2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their selective action against broadleaf weeds, making them valuable in agricultural applications. The structure of this compound includes a chlorophenoxy group, which is responsible for its herbicidal activity.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant physiology and its potential as a plant growth regulator.
Industry: Employed in the formulation of herbicides for agricultural use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide typically involves the reaction of 4-chlorophenol with 2-methylpropionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is then reacted with propylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, enhances the yield and purity of the product. Catalysts like copper complexes can be used to improve reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted phenoxy derivatives
Mechanism of Action
The herbicidal activity of 2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide is primarily due to its ability to mimic natural plant hormones called auxins. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to uncontrolled cell division and growth, ultimately causing the death of the target weeds . The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Known for its selective action against broadleaf weeds.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide is unique due to its specific structural modifications, which enhance its selectivity and potency compared to other phenoxy herbicides. Its unique combination of functional groups allows for more targeted action and reduced environmental impact .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-propylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-4-9-15-12(16)13(2,3)17-11-7-5-10(14)6-8-11/h5-8H,4,9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLLLUHIBAXQTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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